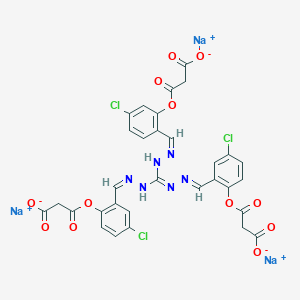
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylate, chlorobenzylidene, and hydrazono groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves several steps. The synthetic route typically starts with the preparation of the chlorobenzylidene hydrazine intermediates, followed by the introduction of the carboxylatoacetoxy groups. The final step involves the formation of the sodium salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydrazono groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the hydrazono groups.
Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s hydrazono groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carboxylatoacetoxy groups may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate stands out due to its unique combination of functional groups. Similar compounds include:
Eigenschaften
Molekularformel |
C31H20Cl3N6Na3O12 |
|---|---|
Molekulargewicht |
843.8 g/mol |
IUPAC-Name |
trisodium;3-[2-[(Z)-[[(E)-N-[(Z)-[2-(2-carboxylatoacetyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(2-carboxylatoacetyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-3-oxopropanoate |
InChI |
InChI=1S/C31H23Cl3N6O12.3Na/c32-19-3-5-22(50-28(47)10-25(41)42)17(7-19)14-36-39-31(38-35-13-16-1-2-21(34)9-24(16)52-30(49)12-27(45)46)40-37-15-18-8-20(33)4-6-23(18)51-29(48)11-26(43)44;;;/h1-9,13-15H,10-12H2,(H,41,42)(H,43,44)(H,45,46)(H2,38,39,40);;;/q;3*+1/p-3/b35-13-,36-14-,37-15+;;; |
InChI-Schlüssel |
LPSWBWUBBRGWLU-NOYNZEMNSA-K |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
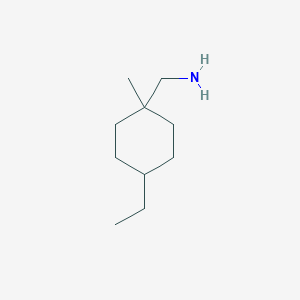






![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
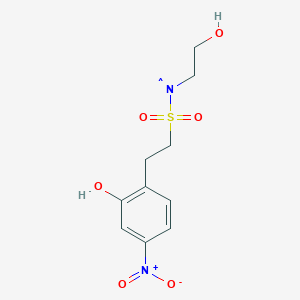
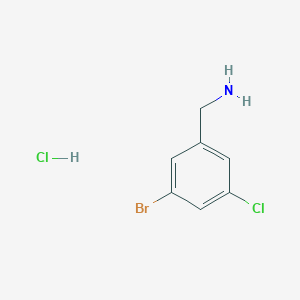
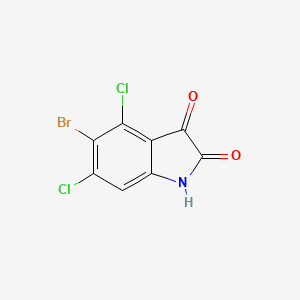
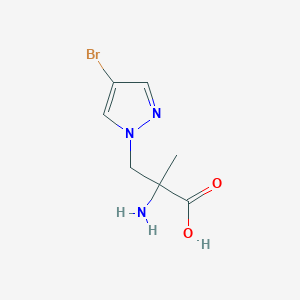
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
